molecular formula C25H27NO7 B2409101 propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845989-03-9

propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2409101
CAS No.: 845989-03-9
M. Wt: 453.491
InChI Key: QFPGCLPDMCQDAM-UHFFFAOYSA-N
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Description

propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions, including alkylation and esterification, to introduce the propyl and benzoate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using green solvents and catalysts to minimize environmental impact . The process may also involve continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The morpholinylmethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 4-({7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its combination of a coumarin core with a morpholinylmethyl group and a benzoate ester. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO7/c1-3-12-31-25(29)17-4-6-18(7-5-17)33-23-16(2)32-24-19(22(23)28)8-9-21(27)20(24)15-26-10-13-30-14-11-26/h4-9,27H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPGCLPDMCQDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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